molecular formula C16H15FN2O4S B11113278 Ethyl 5-carbamoyl-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11113278
M. Wt: 350.4 g/mol
InChI Key: PAFJAWQNWPASCG-UHFFFAOYSA-N
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Description

ETHYL 5-CARBAMOYL-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the thiophene family Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-CARBAMOYL-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: Starting with a thiophene precursor, various substituents are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Carbamoyl Group: This can be achieved through the reaction of an amine with an isocyanate or carbamoyl chloride.

    Attachment of the Fluorobenzamido Group: This step involves the coupling of a fluorobenzene derivative with the thiophene core, often using amide bond formation techniques.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-CARBAMOYL-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl and ester groups can be reduced to their corresponding alcohols and amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the ester group would yield the corresponding alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of novel polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 5-CARBAMOYL-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 5-CARBAMOYL-2-(4-CHLOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-CARBAMOYL-2-(4-BROMOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 5-CARBAMOYL-2-(4-IODOBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Comparison

Compared to its analogs with different halogen substituents (chlorine, bromine, iodine), ETHYL 5-CARBAMOYL-2-(4-FLUOROBENZAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE may exhibit unique properties such as:

  • Reactivity : Fluorine’s high electronegativity can influence the compound’s reactivity and stability.
  • Biological Activity : Fluorine substitution can enhance the compound’s ability to interact with biological targets, potentially improving its efficacy as a pharmaceutical agent.
  • Physical Properties : Differences in melting point, solubility, and other physical properties due to the presence of fluorine.

Properties

Molecular Formula

C16H15FN2O4S

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C16H15FN2O4S/c1-3-23-16(22)11-8(2)12(13(18)20)24-15(11)19-14(21)9-4-6-10(17)7-5-9/h4-7H,3H2,1-2H3,(H2,18,20)(H,19,21)

InChI Key

PAFJAWQNWPASCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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